The compound "2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone" is a brominated organic molecule that is structurally related to several other compounds which have been the subject of recent academic research. These related compounds have been synthesized and characterized to explore their potential applications in various fields, including medicine and materials science. The studies have focused on understanding the molecular structure, vibrational frequencies, and electronic properties, as well as investigating their biological activities through molecular docking studies and enzyme inhibition assays.
The research on these related compounds suggests a variety of potential applications. The first paper's findings on electronic properties and charge distribution are relevant for the development of materials for nonlinear optics, which are important in telecommunications and information processing. The inhibitory activity against TPII suggests that derivatives of this compound could be explored as anti-neoplastic agents, potentially leading to new cancer treatments1.
The second paper's findings on the inhibition of sPLA2 enzyme activity point towards potential therapeutic applications in treating inflammation. Since sPLA2 plays a role in the pathogenesis of various inflammatory diseases, compounds that can inhibit its activity may serve as leads for the development of new anti-inflammatory drugs. The docking score obtained in the study indicates a strong affinity of the compound for the enzyme, which is a promising sign for its efficacy as an inhibitor2.
The third paper, while not directly related to the compound , discusses the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, an intermediate in preparing pyrimidine medicaments. This highlights the broader context of brominated compounds in pharmaceutical synthesis and their importance as intermediates in the development of therapeutic agents3.
The compound is synthesized through bromination reactions involving its precursor, 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone. It falls under the category of halogenated ketones and is used in organic synthesis and medicinal chemistry.
The synthesis of 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone typically involves the following steps:
The molecular structure of 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone can be described as follows:
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone participates in various chemical reactions:
The mechanism of action for 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone involves its interaction with biological targets:
The physical and chemical properties of 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone include:
These properties are crucial for understanding its behavior in various chemical environments and applications .
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone finds applications in several scientific fields:
The systematic IUPAC name 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone (CAS Registry Number: 19815-97-5) precisely defines its molecular structure according to International Union of Pure and Applied Chemistry conventions [1] [3]. Alternative nomenclature reflects historical naming practices, including 5-bromoacetyl-1,4-benzodioxane and 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one, both observed in chemical vendor catalogs and research publications [3] [6]. The compound's molecular formula is uniformly represented as C₁₀H₉BrO₃, corresponding to a molecular weight of 257.08 g/mol, with analytical data confirming this composition across multiple sources [3] [6] [7].
Structural analysis reveals two key domains:
This molecular arrangement is unequivocally represented in the SMILES notation BrCC(=O)C1=C2OCCOC2=CC=C1
, which encodes the atomic connectivity and critical ring fusion [3] [6]. The benzodioxane component exhibits planar geometry at the aromatic ring with puckered conformation in the dioxane moiety, while the bromoacetyl chain adopts a spatial orientation conducive to nucleophilic attack at the α-carbon or carbonyl group. The InChIKey BSROYFIAEPSLCT-UHFFFAOYSA-N
serves as a unique digital identifier for database retrieval, enabling precise structural differentiation from regioisomers such as 1-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone (CAS: 59820-90-5) which positions the substituents differently on the fused ring system [4] [7].
Table 1: Nomenclature and Identifiers for 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone
Nomenclature Type | Designation | Source |
---|---|---|
IUPAC Name | 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone | [3] [6] |
CAS Registry Number | 19815-97-5 | [1] [3] |
Molecular Formula | C₁₀H₉BrO₃ | [3] [6] |
Molecular Weight | 257.08 g/mol | [3] [6] |
SMILES Notation | BrCC(=O)C1=C2OCCOC2=CC=C1 | [3] [6] |
Common Synonyms | 5-Bromoacetyl-1,4-benzodioxane; 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | [3] [7] |
InChIKey | BSROYFIAEPSLCT-UHFFFAOYSA-N | [3] |
The emergence of 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone as a synthetic intermediate parallels the pharmaceutical industry's growing interest in benzodioxane derivatives during the late 20th century. Initially documented in chemical registries in the 1980s (CAS assignment: 19815-97-5), its development coincided with explorations into oxygen-bridged bicyclic compounds for their potential bioactivity profiles [1] [3]. The benzodioxane core itself has historical significance in medicinal chemistry, notably forming the structural foundation of prototypical alpha-adrenergic antagonists like piperoxan, though the specific bromoacetyl derivative emerged later as a strategic building block rather than a final drug entity.
Commercial availability through specialty chemical suppliers such as Thermo Scientific Chemicals and Maybridge during the early 2000s marked its transition from academic curiosity to established synthetic reagent [3] [6]. The compound's historical value resides primarily in its role as an enabler of molecular complexity – the bromoacetyl group permits straightforward functionalization of the benzodioxane scaffold, which otherwise presents synthetic challenges for direct electrophilic substitution due to the electron-donating nature of the dioxane oxygen atoms. This reactivity limitation historically constrained benzodioxane derivatization until versatile intermediates like this α-halo ketone became accessible.
Regioisomeric analogs have been documented with different substitution patterns on the fused ring system, exemplified by 1-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone (CAS: 59820-90-5) [7]. However, the 5-acetyl regioisomer discussed herein has demonstrated superior versatility in nucleophilic displacement reactions, establishing its dominance in synthetic applications. The historical trajectory of this compound illustrates how strategic molecular design – combining a privileged heterocyclic scaffold with a versatile reactive handle – addresses synthetic access challenges in heterocyclic chemistry, thereby accelerating exploration of structure-activity relationships in pharmacologically relevant series.
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone serves as a linchpin intermediate in organic synthesis due to the orthogonal reactivity of its bromoacetyl functionality within the benzodioxane framework. The compound's significance stems from three key reactivity paradigms:
Nucleophilic Displacement: The electron-withdrawing carbonyl group activates the α-bromine toward substitution by diverse nucleophiles including amines, thiols, azides, and alkoxides. This enables efficient production of structurally modified derivatives such as aminoacetyl-benzodioxanes (potential pharmacophores) and thioether conjugates. The reaction typically proceeds under mild conditions (20-60°C) in polar aprotic solvents like dimethylformamide or acetonitrile [3] [6].
Heterocyclization: This α-halo ketone undergoes facile intramolecular and intermolecular cyclizations to form nitrogen- and sulfur-containing heterocycles. Reaction with bidentate nucleophiles like thioureas or hydrazines generates condensed systems including thiazoles and pyrazoles fused to the benzodioxane core. Such transformations significantly expand molecular complexity from a simple precursor and are exploited in drug discovery programs targeting central nervous system and cardiovascular disorders [3] [7].
Carbonyl Transformations: The ketone functionality undergoes standard carbonyl reactions including reduction to alcohols, conversion to enol ethers, or Wittig olefination, providing additional vectors for structural diversification while retaining the bromine as a secondary reactive site for subsequent functionalization.
Commercial availability in high purity (typically ≥97%) from multiple global suppliers including Thermo Scientific Chemicals (packaging options: 250 mg, 1 g amber glass bottles) facilitates its application across diverse research settings [3] [6]. The compound's stability profile permits storage at ambient temperature, though moisture-sensitive characteristics recommend desiccated environments for long-term preservation.
Table 2: Comparative Analysis of Benzodioxane-Based α-Halo Ketone Intermediates
Structural Feature | 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 2-Bromo-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-yl)ethanone |
---|---|---|---|
CAS Number | 19815-97-5 | 1835-02-5 | 690632-75-8 |
Molecular Formula | C₁₀H₉BrO₃ | C₁₀H₁₁BrO₃ | C₁₁H₁₁BrO₃ |
Molecular Weight | 257.08 g/mol | 259.10 g/mol | 271.11 g/mol |
Core Structure | Benzodioxane (6,6-fused) | Dimethoxybenzene | Benzodioxepine (6,7-fused) |
Reactive Group | α-Bromo ketone | α-Bromo ketone | α-Bromo ketone |
Commercial Purity | 97% | Not specified | Not specified |
Key Advantage | Balanced reactivity and stability; versatile benzannulated heterocycle | Electron-rich aromatic system | Extended aliphatic chain flexibility |
Representative Price (250mg) | $157.36 | Inquiry-based | Inquiry-based |
Primary Application | Heterocyclic ring formation | Chalcone synthesis | Macrocyclic precursors |
Structural analogs demonstrate how molecular modifications influence application scope. For instance, 2-bromo-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-yl)ethanone (CAS: 690632-75-8) extends the aliphatic chain to a seven-membered ring, offering greater conformational flexibility for macrocyclic synthesis [5]. Conversely, simpler aryl counterparts like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1835-02-5) lack the constrained bicyclic architecture but benefit from enhanced electron density at the aromatic ring [8]. Each variant occupies a distinct niche in synthetic methodology, with the benzodioxane derivative striking an optimal balance between ring constraint, synthetic accessibility, and reactivity modulation.
The enduring utility of 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone within contemporary organic synthesis is evidenced by its persistent commercial distribution for research purposes and incorporation into complex molecule development pipelines. Its structural design exemplifies the strategic deployment of multi-functional intermediates to overcome synthetic bottlenecks in heterocyclic chemistry [1] [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1